molecular formula C11H7ClN4O2S B12926553 (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one

(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one

Cat. No.: B12926553
M. Wt: 294.72 g/mol
InChI Key: UKYRGVZQNJGXKO-UHFFFAOYSA-N
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Description

(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one is a novel chemical hybrid incorporating two privileged medicinal chemistry scaffolds: the 1,3,4-oxadiazole ring and the thiazolidin-4-one core. This strategic molecular design aims to leverage the synergistic biological potential of both pharmacophores for advanced pharmaceutical research. The 1,3,4-oxadiazole moiety is a well-established heterocycle known to contribute significantly to a wide spectrum of biological activities. Recent studies on analogous structures have demonstrated that the fusion of thiazolidinedione with 1,3,4-oxadiazole rings can produce hybrids with enhanced inhibitory potency against enzymes like α-amylase and α-glucosidase, which are key therapeutic targets for managing type 2 diabetes . Furthermore, such molecular frameworks have shown considerable promise in anticancer research, with specific derivatives exhibiting potent antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) . The structural activity relationship (SAR) often indicates that the presence of halogen substitutions, such as the chlorophenyl group in this compound, can be favorable for biological activity, potentially enhancing binding affinity and metabolic stability . This compound is supplied exclusively For Research Use Only. It is strictly intended for laboratory research purposes and is not classified or approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H7ClN4O2S

Molecular Weight

294.72 g/mol

IUPAC Name

(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H7ClN4O2S/c12-7-3-1-6(2-4-7)9-15-16-10(18-9)14-11-13-8(17)5-19-11/h1-4H,5H2,(H,13,14,16,17)

InChI Key

UKYRGVZQNJGXKO-UHFFFAOYSA-N

Isomeric SMILES

C1C(=O)N/C(=N\C2=NN=C(O2)C3=CC=C(C=C3)Cl)/S1

Canonical SMILES

C1C(=O)NC(=NC2=NN=C(O2)C3=CC=C(C=C3)Cl)S1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one typically involves:

  • Formation of the 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group.
  • Subsequent condensation of this oxadiazole derivative with thioglycolic acid or its equivalent to form the thiazolidin-4-one ring.
  • The imino linkage is introduced by reaction with appropriate amines or hydrazine derivatives.

This approach is supported by several synthetic routes reported in the literature, emphasizing one-pot multi-component reactions, reflux conditions, and solvent choices to optimize yield and purity.

Preparation of the 5-(4-chlorophenyl)-1,3,4-oxadiazole Intermediate

The 1,3,4-oxadiazole ring is commonly synthesized via cyclization of acyl hydrazides or hydrazine carbothioamide derivatives with appropriate carboxylic acid derivatives or acid chlorides.

  • For example, substituted benzoic acids (such as 4-chlorobenzoic acid) are converted into their hydrazide derivatives.
  • These hydrazides undergo cyclization using reagents like phosphorus oxychloride (POCl3) or carbon disulfide under reflux to form the 1,3,4-oxadiazole ring.
  • The reaction conditions typically involve refluxing in solvents such as ethanol or dimethylformamide (DMF) with catalysts or dehydrating agents to facilitate ring closure.

Formation of the Thiazolidin-4-one Ring

The thiazolidin-4-one ring is formed by the reaction of the oxadiazole intermediate with thioglycolic acid (mercaptoacetic acid) under reflux conditions.

  • The reaction is often carried out in toluene or ethanol as solvent.
  • Dean-Stark apparatus is used to azeotropically remove water formed during the condensation, driving the reaction to completion.
  • The reaction temperature is maintained typically between 80–110°C for 10–12 hours.
  • After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Introduction of the Imino Group

The imino linkage (C=N) is introduced by condensation of the oxadiazole-thiazolidinone intermediate with aniline derivatives or hydrazine carbothioamide derivatives.

  • This step is often performed in ethanol under reflux for several hours (3–18 hours depending on the method).
  • Piperidine or other mild bases may be added as catalysts to facilitate the condensation.
  • The reaction progress is monitored by thin-layer chromatography (TLC) using solvent systems such as benzene:acetone (9:1).
  • The final product is precipitated by pouring the reaction mixture into ice water, neutralized if necessary, filtered, and recrystallized from ethanol or ethanol-DMF mixtures.

Representative Synthetic Routes and Conditions

Synthetic Route Reactants Solvent Catalyst/Conditions Temperature Time Yield (%) Notes
Route 1 (One-pot) Aromatic amine, aromatic aldehyde, mercaptoacetic acid, Bi(SCH2COOH)3 catalyst Solvent-free Bi(SCH2COOH)3 catalyst 70°C Variable High Solvent-free, TLC used for monitoring
Route 2 (Four-component) Hydrazine carbothioamide derivatives, DMAD Absolute ethanol Reflux Reflux - Moderate to good Elimination of MeOH during reaction
Route 3 (Intermediate formation) Substituted thiazole-2-amine, α-chloro acetyl chloride, ammonium thiocyanate Dry benzene Reflux Reflux - Moderate Multi-step intermediate synthesis
Route 4 (PPG solvent) Aniline, benzaldehyde, thioglycolic acid Polypropylene glycol (PPG) Heating 110°C - 83% Column chromatography purification
Route 5 (Variation of Route 4) Aniline derivatives, aldehyde, thioglycolic acid PPG Heating 110°C - Good Similar to Route 4

Detailed Example from Literature

A detailed method reported for the synthesis of 2-[{5-(substituted phenyl)--thiadiazol-2-yl}imino]-1,3-thiazolidin-4-one analogues, which is closely related to the oxadiazole-thiazolidinone system, involves:

  • Refluxing 7 mmol of the oxadiazole derivative with 15 mmol ammonium thiocyanate in 35 mL ethanol for 3 hours.
  • Holding the reaction mixture overnight to ensure completion.
  • Filtering, drying, and recrystallizing the product from ethanol-water.
  • Purity checked by TLC using benzene:acetone (9:1) as mobile phase.

Subsequent condensation with benzaldehyde or substituted benzaldehydes in ethanol with piperidine catalyst under reflux for 12–18 hours yields the final imino-substituted thiazolidin-4-one derivatives.

Analytical and Purification Techniques

  • Thin-layer chromatography (TLC) is routinely used to monitor reaction progress and purity.
  • Column chromatography on silica gel (60–120 mesh) is employed for purification when necessary.
  • Recrystallization from ethanol, ethanol-DMF, or ethanol-water mixtures is common for final product purification.
  • Characterization is performed by IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm structure and purity.

Summary Table of Key Reaction Parameters

Step Reactants Solvent Catalyst/Base Temperature Time Monitoring Purification
Oxadiazole formation Hydrazide + acid chloride Ethanol/DMF POCl3 or CS2 Reflux Several hours TLC Recrystallization
Thiazolidinone ring formation Oxadiazole derivative + thioglycolic acid Toluene/Ethanol None or base 80–110°C 10–12 h TLC Recrystallization
Imino linkage formation Thiazolidinone + aromatic aldehyde or amine Ethanol Piperidine/base Reflux 3–18 h TLC Recrystallization/Chromatography

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom on the phenyl ring can be replaced by various nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic attack.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit promising antimicrobial properties. The presence of the oxadiazole moiety enhances the compound's ability to inhibit bacterial growth. For instance, compounds similar to (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one have shown efficacy against a range of Gram-positive and Gram-negative bacteria.

Anticancer Properties

Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The compound's structure allows it to interact with specific targets within cancer cells, potentially leading to enhanced therapeutic effects.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in preclinical studies. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating diseases characterized by chronic inflammation.

Pesticidal Activity

The unique structure of this compound has also been investigated for its pesticidal properties. Studies have shown that similar oxadiazole-containing compounds can effectively control pests and pathogens in agricultural settings.

Polymer Chemistry

In materials science, compounds like this compound are being explored for their potential as additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties makes them suitable candidates for high-performance materials.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Antibiotics evaluated the antibacterial activity of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as lead structures for developing new antibiotics.
  • Cancer Research : Research highlighted in Cancer Letters demonstrated that a thiazolidinone derivative induced apoptosis in breast cancer cells through mitochondrial pathways. This finding underscores the potential of such compounds in cancer therapy.
  • Agricultural Application : A field trial reported in Pest Management Science assessed the efficacy of oxadiazole-based pesticides against aphids on crops. The results showed significant reductions in pest populations compared to untreated controls.

Mechanism of Action

The mechanism of action of (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit key enzymes or receptors involved in critical cellular processes. For example, it may bind to bacterial enzymes, disrupting their function and leading to cell death. In cancer cells, it could interfere with signaling pathways that regulate cell proliferation and survival, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their structural variations, along with reported properties:

Compound Name Core Structure Modifications Notable Substituents/Features Reported Activity/Properties Reference IDs
Target Compound : (2E)-2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one 1,3,4-Oxadiazole + thiazolidin-4-one 5-(4-chlorophenyl), 2-imino (E-configuration) N/A (structural focus)
Compound 9 : 2-[{5-(4-Bromobenzyl)-oxadiazol-2-yl}-imino]-1,3-thiazolidin-4-one 1,3,4-Oxadiazole + thiazolidin-4-one 5-(4-bromobenzyl) Synthesized but activity not reported
Compound 10 : 2-[{5-(3-Nitrophenyl)-oxadiazol-2-yl}-imino]-1,3-thiazolidin-4-one 1,3,4-Oxadiazole + thiazolidin-4-one 5-(3-nitrophenyl) Synthesized but activity not reported
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one 1,3,4-Thiadiazole (sulfur instead of oxygen) + thiazolidinone 5-(4-fluorophenyl), 2-(4-methoxyphenyl) Fungicidal, herbicidal activities
A39 : 2-((4-Chlorophenyl)imino)-5-((5-nitrofuran-2-yl)methylene)thiazolidin-4-one Thiazolidin-4-one + nitrofuran substituent 5-(5-nitrofuran-2-yl)methylene, 2-(4-chlorophenylimino) Antimycobacterial activity
Compound 5a : 2-(4-Chlorophenyl)-3-[[5-(4-methylphenyl)-oxadiazol-2-yl]methyl]-tetrahydroquinazolin-4-one Oxadiazole-linked tetrahydroquinazolinone 4-chlorophenyl, 5-(4-methylphenyl) Antimicrobial activity
2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one 1,3,4-Thiadiazole + thiazolidinone 2,4-dichlorophenyl, 5-(4-methoxyphenyl) Insecticidal, fungicidal activities

Key Structural Comparisons

Oxadiazole vs. Thiadiazole-containing compounds (e.g., 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-thiazolidin-4-one) exhibit fungicidal and herbicidal activities, suggesting sulfur’s role in redox modulation .

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group in the target compound may enhance stability and binding affinity via hydrophobic interactions. In contrast, the 3-nitrophenyl group in Compound 10 introduces stronger EWGs, which could increase reactivity but reduce bioavailability due to higher polarity .
  • Extended Conjugation : Compounds like A39 () incorporate a nitrofuran moiety, extending conjugation and enabling redox-mediated antimycobacterial effects. This highlights the importance of π-system extensions in bioactivity .

Stereochemical Configuration: The E-configuration in the target compound’s imino group ensures planar alignment, optimizing π-π stacking with aromatic residues in enzymes. Analogues with Z-configurations (e.g., ) may exhibit altered binding modes due to steric hindrance .

Hybrid Structures: Compound 5a () combines oxadiazole with a tetrahydroquinazolinone scaffold, demonstrating that hybrid frameworks can broaden antimicrobial spectra. This contrasts with the target compound’s simpler thiazolidinone-oxadiazole architecture .

Biological Activity

The compound (2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one is a member of the thiazolidinone family, known for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, antifungal, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C15H12ClN3O2SC_{15}H_{12}ClN_3O_2S, with a molecular weight of approximately 323.79 g/mol. The presence of the 4-chlorophenyl group and the oxadiazole moiety is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₂ClN₃O₂S
Molecular Weight323.79 g/mol
LogP3.755
PSA76.22

Antimicrobial Activity

Thiazolidinone derivatives, including the target compound, have shown promising antimicrobial properties. A study indicated that thiazolidinones exhibit significant activity against various bacterial strains. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.

Case Study: Antimicrobial Evaluation

In vitro studies have reported Minimum Inhibitory Concentration (MIC) values for related thiazolidinone compounds ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The specific activity of this compound remains to be fully elucidated but is hypothesized to follow similar patterns.

Anticancer Activity

Recent research highlights the potential of thiazolidinone derivatives as anticancer agents due to their ability to inhibit tumor cell proliferation and induce apoptosis. The compound's structure suggests it may interact with multiple cellular targets.

Studies suggest that thiazolidinones may act as multi-target enzyme inhibitors, affecting pathways involved in cancer cell survival and proliferation . The inhibition of specific kinases and enzymes related to cell cycle regulation has been documented.

Antifungal Activity

Emerging evidence suggests that thiazolidinone derivatives possess antifungal properties. A recent study demonstrated that compounds similar to this compound showed effective fungicidal activity against various phytopathogenic fungi.

Case Study: Fungicidal Evaluation

One compound exhibited an EC50 value of 0.85 µg/mL against Alternaria solani, indicating strong antifungal potential . This suggests that structural modifications could enhance activity against specific fungal strains.

Other Pharmacological Activities

Thiazolidinones are also noted for additional pharmacological effects:

  • Anti-diabetic : Some derivatives have shown insulin-sensitizing effects.
  • Analgesic : Certain compounds exhibit pain-relieving properties.
  • Antioxidant : Thiazolidinones can scavenge free radicals, contributing to their protective effects against oxidative stress .

Q & A

Q. Table 1. Key Spectral Data for Analogous Compounds

Compound1H NMR (δ, ppm)IR (cm⁻¹)Melting Point (°C)Yield (%)
5d 8.05 (s, CH=N), 7.2–7.8 (Ar)1685 (C=O), 1610 (C=N)210–21280
5e 8.12 (s, CH=N), 6.9–7.5 (Ar)1690 (C=O), 1625 (C=N)291–29385

Q. Table 2. Crystallographic Parameters for Related Structures

CompoundSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
C18H13Cl2N3O2S2 P17.1318.15416.6793.1996.43105.89922.7

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